molecular formula C20H24BrF2NO B14695107 1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide CAS No. 35844-98-5

1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide

Cat. No.: B14695107
CAS No.: 35844-98-5
M. Wt: 412.3 g/mol
InChI Key: YRFGXGTWGOBRNQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and pyrrolidine. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include acids or bases to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol are often used.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide has various scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidineethanol: Another substituted pyrrolidine with different substituents.

    1-Pyrrolidinepropanol: Lacks the fluorophenyl groups.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.

Uniqueness

1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

35844-98-5

Molecular Formula

C20H24BrF2NO

Molecular Weight

412.3 g/mol

IUPAC Name

1,1-bis(3-fluorophenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide

InChI

InChI=1S/C20H23F2NO.BrH/c1-15(14-23-10-2-3-11-23)20(24,16-6-4-8-18(21)12-16)17-7-5-9-19(22)13-17;/h4-9,12-13,15,24H,2-3,10-11,14H2,1H3;1H

InChI Key

YRFGXGTWGOBRNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)O.Br

Origin of Product

United States

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